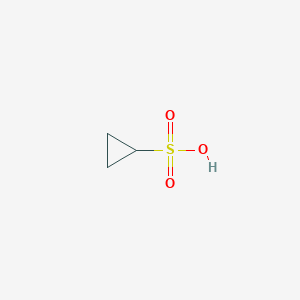

Cyclopropanesulfonic Acid

Cat. No. B1600306

Key on ui cas rn:

21297-68-7

M. Wt: 122.15 g/mol

InChI Key: DLTBAYKGXREKMW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08236948B2

Procedure details

A reaction flask was charged with copper (I) iodide (20 mg, 0.11 mmol), sarcosine (N-methyl glycine) (14.7 mg, 0.17 mmol), cyclopropanesulfonamide (125 mg, 1.04 mmol), (1R,2S,7R,8S)-6-hydroxy-5-(7-iodo-1,1-dioxo-1,4-dihydro-1λ6-benzo[1,2,4]thiadiazin-3-yl)-3-(3-methyl-butyl)-3-aza-tricyclo[6.2.1.02,7]undec-5-en-4-one (prepared as described in Example 34, 115 mg, 0.21 mmol) and potassium phosphate (176 mg, 0.83 mmol). The flask was degassed and backfilled with nitrogen, and then anhydrous N,N-dimethylformamide (5 mL) was added. The resulting suspension was vigorously stirred at 100° C. for 3 h, and then allowed to cool to 25° C. The mixture was passed through a plug of Celite and rinsed with 10% methanol/dichloromethane. The filtrate was concentrated in vacuo, and the residue was purified by prep-HPLC [Column Luna 5μ C18 (2) 100 Å AXIA 150×21.2 mm, 5 micron, 30%-95% in 7 min @ 30 mL/min flow rate, 0.05% trifluoroacetic acid in acetonitrile/0.05% trifluoroacetic acid in water] to afford the desired product, cyclopropanesulfonic acid {3-(1R,2S,7R,8S)-[6-hydroxy-3-(3-methyl-butyl)-4-oxo-3-aza-tricyclo[6.2.1.02,7]undec-5-en-5-yl]-1,1-dioxo-1,4-dihydro-1λ6-benzo[1,2,4]thiadiazin-7-yl}-amide (25 mg, 0.046 mmol, 22%), as a white solid. 1H NMR (400 MHz, DMSO-d6) δ: 0.92-0.98 (10H, m), 1.20-1.64 (9H, m), 2.52 (1H, m), 2.62 (1H, s), 2.68 (1H, m), 3.00 (1H, d, J=9.6 Hz), 3.07 (1H, m), 3.61 (1H, d, J=10.4 Hz), 3.66 (1H, m), 7.50-7.59 (3H, m), 10.17 (1H, s). LC-MS (ESI) calcd for C25H32N4O6S2 548.18, found 549.4 [M+H+].

Name

(1R,2S,7R,8S)-6-hydroxy-5-(7-iodo-1,1-dioxo-1,4-dihydro-1λ6-benzo[1,2,4]thiadiazin-3-yl)-3-(3-methyl-butyl)-3-aza-tricyclo[6.2.1.02,7]undec-5-en-4-one

Quantity

115 mg

Type

reactant

Reaction Step One

Name

potassium phosphate

Quantity

176 mg

Type

reactant

Reaction Step One

Name

copper (I) iodide

Quantity

20 mg

Type

catalyst

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

N(CC(O)=[O:5])C.[CH:7]1([S:10]([NH2:13])(=[O:12])=[O:11])[CH2:9][CH2:8]1.[OH:14][C:15]1[C@H:24]2[C@H:19]([C@H:20]3[CH2:25][C@@H:23]2[CH2:22][CH2:21]3)[N:18]([CH2:26][CH2:27][CH:28]([CH3:30])[CH3:29])[C:17](=[O:31])[C:16]=1[C:32]1[NH:37][C:36]2[CH:38]=[CH:39][C:40](I)=[CH:41][C:35]=2[S:34](=[O:44])(=[O:43])[N:33]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[Cu]I>[CH:7]1([S:10]([OH:12])(=[O:5])=[O:11])[CH2:9][CH2:8]1.[OH:14][C:15]1[C@H:24]2[C@H:19]([C@H:20]3[CH2:25][C@@H:23]2[CH2:22][CH2:21]3)[N:18]([CH2:26][CH2:27][CH:28]([CH3:30])[CH3:29])[C:17](=[O:31])[C:16]=1[C:32]1[NH:37][C:36]2[CH:38]=[CH:39][C:40]([NH:13][S:10]([CH:7]3[CH2:9][CH2:8]3)(=[O:12])=[O:11])=[CH:41][C:35]=2[S:34](=[O:44])(=[O:43])[N:33]=1 |f:3.4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

14.7 mg

|

|

Type

|

reactant

|

|

Smiles

|

N(C)CC(=O)O

|

|

Name

|

|

|

Quantity

|

125 mg

|

|

Type

|

reactant

|

|

Smiles

|

C1(CC1)S(=O)(=O)N

|

|

Name

|

(1R,2S,7R,8S)-6-hydroxy-5-(7-iodo-1,1-dioxo-1,4-dihydro-1λ6-benzo[1,2,4]thiadiazin-3-yl)-3-(3-methyl-butyl)-3-aza-tricyclo[6.2.1.02,7]undec-5-en-4-one

|

|

Quantity

|

115 mg

|

|

Type

|

reactant

|

|

Smiles

|

OC1=C(C(N([C@H]2[C@@H]3CC[C@H]([C@@H]12)C3)CCC(C)C)=O)C3=NS(C1=C(N3)C=CC(=C1)I)(=O)=O

|

|

Name

|

potassium phosphate

|

|

Quantity

|

176 mg

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-].[K+].[K+].[K+]

|

|

Name

|

copper (I) iodide

|

|

Quantity

|

20 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]I

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting suspension was vigorously stirred at 100° C. for 3 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was degassed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

anhydrous N,N-dimethylformamide (5 mL) was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to 25° C

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsed with 10% methanol/dichloromethane

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue was purified by prep-HPLC [Column Luna 5μ C18 (2) 100 Å AXIA 150×21.2 mm, 5 micron, 30%-95% in 7 min

|

|

Duration

|

7 min

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CC1)S(=O)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=C(C(N([C@H]2[C@@H]3CC[C@H]([C@@H]12)C3)CCC(C)C)=O)C3=NS(C1=C(N3)C=CC(=C1)NS(=O)(=O)C1CC1)(=O)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.046 mmol | |

| AMOUNT: MASS | 25 mg | |

| YIELD: PERCENTYIELD | 22% | |

| YIELD: CALCULATEDPERCENTYIELD | 27.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |